molecular formula C₂₉H₂₇F₃N₆O B001185 帕纳替尼 CAS No. 943319-70-8

帕纳替尼

货号 B001185
CAS 编号: 943319-70-8
分子量: 532.6 g/mol
InChI 键: PHXJVRSECIGDHY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ponatinib is an antineoplastic (cancer) medicine. It interferes with the growth of cancer cells, which are eventually destroyed by the body . It is a multi-targeted tyrosine kinase inhibitor .


Synthesis Analysis

Ponatinib is readily absorbed in humans, metabolized through multiple pathways, and is eliminated mostly in feces . It is produced by its incubation with rat liver microsomes . The conversion from isomer 1 into isomer 2 proceeded with ∼30% after 72 h .


Molecular Structure Analysis

Ponatinib is a pan-BCR-ABL inhibitor. It inhibits both native and mutant BCR-ABL, including T315I, acting as a pan-BCR-ABL inhibitor .


Chemical Reactions Analysis

Ponatinib is a kinase inhibitor. Its primary cellular target is the Bcr-Abl tyrosine kinase protein which is constitutively active and promotes the progression of CML . It undergoes multiple metabolic reaction pathways including N-demethylation, N-oxide formation, oxidation, reduction, and hydroxylation .


Physical And Chemical Properties Analysis

Ponatinib has a molecular weight of 532.56 . It is a novel potent, orally available small molecule multitargeted kinase inhibitor .

科学研究应用

  1. 泛 FGFR 抑制剂用于癌症治疗:帕纳替尼作为一种有效的泛 FGFR 抑制剂,在多种 FGFR 扩增或突变的癌症模型中显示出活性。这为其在 FGFR 驱动的癌症患者中进行评估提供了有力的依据 (Gozgit 等,2012).

  2. 对 FLT3-ITD 突变驱动的急性髓细胞白血病有效:帕纳替尼有效抑制 FLT3-ITD 突变驱动的急性髓细胞白血病和其他血液系统恶性肿瘤,支持对其在这些疾病中的研究 (Gozgit 等,2011).

  3. RET 驱动的甲状腺髓样癌的治疗:帕纳替尼是 RET 激酶的有效抑制剂,在 RET 驱动的甲状腺髓样癌模型中显示出有希望的临床前活性 (De Falco 等,2013).

  4. 多种癌症的多靶点抑制剂:它对包括 FGFR、RET、AKT、ERK1/2、KIT、MEKK2 在内的多种激酶具有活性,并已在多种癌症中进行评估 (Musumeci 等,2018).

  5. 慢性粒细胞白血病 (CML) 的治疗:帕纳替尼是慢性期 CML 患者的替代选择,这些患者对两种或更多种酪氨酸激酶抑制剂无效或出现 T315I 突变 (Nicolini 等,2013).

  6. 脑(微)转移瘤的治疗:在完整血脑屏障后对脑(微)转移瘤患者使用帕纳替尼可能通过抑制 ABCG2 和 ABCB1 而有益 (Kort 等,2017).

  7. 慢性粒细胞白血病的治疗:帕纳替尼适用于 CML 的治疗,特别是对于对伊马替尼耐药或不耐受的患者,以及对于 T315I 突变的患者 (Massaro 等,2017).

  8. 血管不良事件:帕纳替尼可以通过促进内皮细胞功能障碍、凋亡和抑制血管生成,引起严重的血管不良事件 (Paez-Mayorga 等,2018).

  • 费城染色体阳性白血病的治疗:对于患有 T315I 阳性慢性粒细胞白血病或费城染色体阳性急性淋巴细胞白血病的成年人来说,是一种有价值的治疗选择,尽管已报告有严重的副作用 (Hoy,2014).

  • 慢性粒细胞白血病患者的心血管风险:其在治疗费城染色体阳性白血病中的临床应用因潜在的心血管事件发展而变得复杂 (Breccia 等,2017).

  • 急性淋巴细胞白血病的联合治疗:将化疗与帕纳替尼联合使用,对于费城染色体阳性急性淋巴细胞白血病患者,获得了较高的 2 年无事件生存率 (Jabbour 等,2015).

  • 慢性粒细胞白血病患者的心血管毒性:帕纳替尼诱导人冠状动脉内皮细胞凋亡,这可能导致用它治疗的 CML 患者心血管事件风险增加 (Hadzijusufovic 等,2016).

  • 新诊断慢性粒细胞白血病患者的疗效:在新诊断的慢性粒细胞白血病患者中,帕纳替尼有效且耐受性良好,与伊马替尼相比,分子反应率更高 (Lipton 等,2014).

  • Ph 染色体阳性白血病的耐药性:BCR-ABL1 复合突变赋予 Ph 染色体阳性白血病对帕纳替尼的临床耐药性 (Zabriskie 等,2014).

  • 使用人诱导多能干细胞预测心脏毒性:一种使用人诱导多能干细胞衍生的心肌细胞的多参数体外毒性筛选方法准确地预测了帕纳替尼的心脏毒性潜力 (Talbert 等,2015).

  • 与酮康唑的药代动力学效应:酮康唑与帕纳替尼联合使用可显着增加帕纳替尼的暴露,提示在同时使用时应谨慎 (Narasimhan 等,2013).

  • 内在和适应性耐药因子:脂滴介导的清除是一种针对帕纳替尼的新型内在和适应性耐药因子 (Englinger 等,2020).

  • 受食物摄入影响的药代动力学:在健康受试者中,帕纳替尼的药代动力学和生物利用度受高脂和低脂膳食的影响 (Narasimhan 等,2013).

  • 安全和危害

    Ponatinib is associated with cardiovascular adverse events (CAEs), and its frequency in the real world is limited . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

    未来方向

    Ponatinib is highly effective. Dose adjustments and increased awareness of the cardiotoxicities associated with ponatinib may help maximize its benefits . There are also ongoing studies on using ponatinib in earlier lines of therapy and in patients with Ph-positive ALL .

    属性

    IUPAC Name

    3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C29H27F3N6O/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PHXJVRSECIGDHY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C29H27F3N6O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50241426
    Record name Ponatinib
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50241426
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    532.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Mechanism of Action

    Ponatinib is a multi-target kinase inhibitor. Its primary cellular target is the Bcr-Abl tyrosine kinase protein which is constitutively active and promotes the progression of CML. This protein arises from the fused Bcr and Abl gene- what is commonly known as the Philadelphia chromosome. Ponatinib is unique in that it is especially useful in the treatment of resistant CML because it inhibits the tyrosine kinase activity of Abl and T315I mutant kinases. The T315I mutation confers resistance in cells as it prevents other Bcr-Abl inhibitors from binding to the Abl kinase. Other targets that ponatinib inhibits are members of the VEGFR, PDGFR, FGFR, EPH receptors and SRC families of kinases, and KIT, RET, TIE2, and FLT3. A decrease in tumour size expressing native or T315I mutant BCR-ABL have been observed in rats., Ponatinib is a kinase inhibitor. Ponatinib inhibited the in vitro tyrosine kinase activity of ABL and T315I mutant ABL with IC50 concentrations of 0.4 and 2.0 nM, respectively. Ponatinib inhibited the in vitro activity of additional kinases with IC50 concentrations between 0.1 and 20 nM, including members of the VEGFR, PDGFR, FGFR, EPH receptors and SRC families of kinases, and KIT, RET, TIE2, and FLT3. Ponatinib inhibited the in vitro viability of cells expressing native or mutant BCR-ABL, including T315I. In mice, treatment with ponatinib reduced the size of tumors expressing native or T315I mutant BCR-ABL when compared to controls., Gain-of-function mutations of membrane receptor tyrosine kinase KIT especially gate-keeper D816V point mutation in KIT render kinase auto-activation, disease progression, and poor prognosis. D816V KIT is found in -80% of the patients of systemic mastocytosis (SM), and is resistant to the first and the second generations of tyrosine kinase inhibitors (TKIs). The purpose of this investigation was aimed at exploring whether ponatinib (AP24534), a novel effective TKI against T315I Bcr-Abl was active against D816V KIT. /The researchers/ discovered that ponatinib abrogated the phosphorylation of KIT harboring either V560G (sensitive to imatinib) or D816V mutation (resistant to imatinib) and the downstream signaling transduction. Ponatinib inhibited the growth of D816V KIT expressing cells in culture and nude mouse xenografted tumor. Ponatinib triggered apoptosis by inducing the release of cytochrome c and AIF, downregulation of Mcl-1. Furthermore, ponatinib abrogated the phosphorylation of beta-catenin at site Y654, suppressed the translocation of beta-catenin, inhibited the transcription and DNA binding of TCF and the expression of its targets (e.g. Axin2, c-Myc, and cyclin D1). Moreover, ponatinib was highly active against xenografted D816V KIT tumors in nude mice and significantly prolonged the survival of mice with aggressive SM or mast cell leukemia by impeding the expansion and infiltration of mast cells with imatinib-resistant D814Y KIT. ..., The BCR-ABL inhibitor imatinib has revolutionized the treatment of chronic myeloid leukemia. However, drug resistance caused by kinase domain mutations has necessitated the development of new mutation-resistant inhibitors, most recently against the T315I gatekeeper residue mutation. Ponatinib (AP24534) inhibits both native and mutant BCR-ABL, including T315I, acting as a pan-BCR-ABL inhibitor. Here, we undertook a combined crystallographic and structure-activity relationship analysis on ponatinib to understand this unique profile. While the ethynyl linker is a key inhibitor functionality that interacts with the gatekeeper, virtually all other components of ponatinib play an essential role in its T315I inhibitory activity. The extensive network of optimized molecular contacts found in the DFG-out binding mode leads to high potency and renders binding less susceptible to disruption by single point mutations. The inhibitory mechanism exemplified by ponatinib may have broad relevance to designing inhibitors against other kinases with mutated gatekeeper residues., Ponatinib is a novel tyrosine kinase inhibitor with potent activity against BCR-ABL with mutations, including T315I, and also against fms-like tyrosine kinase 3. We tested interactions between ponatinib at pharmacologically relevant concentrations of 50 to 200 nmol/L and the MDR-associated ATP-binding cassette (ABC) proteins ABCB1, ABCC1, and ABCG2. Ponatinib enhanced uptake of substrates of ABCG2 and ABCB1, but not ABCC1, in cells overexpressing these proteins, with a greater effect on ABCG2 than on ABCB1. Ponatinib potently inhibited [(125)I]-IAAP binding to ABCG2 and ABCB1, indicating binding to their drug substrate sites, with IC(50) values of 0.04 and 0.63 umol/L, respectively. Ponatinib stimulated ABCG2 ATPase activity in a concentration-dependent manner and stimulated ABCB1 ATPase activity at low concentrations, consistent with it being a substrate of both proteins at pharmacologically relevant concentrations. The ponatinib IC(50) values of BCR-ABL-expressing K562 cells transfected with ABCB1 and ABCG2 were approximately the same as and 2-fold higher than that of K562, respectively, consistent with ponatinib being a substrate of both proteins, but inhibiting its own transport, and resistance was also attenuated to a small degree by ponatinib-induced downregulation of ABCB1 and ABCG2 cell-surface expression on resistant K562 cells. Ponatinib at pharmacologically relevant concentrations produced synergistic cytotoxicity with ABCB1 and ABCG2 substrate chemotherapy drugs and enhanced apoptosis induced by these drugs, including daunorubicin, mitoxantrone, topotecan, and flavopiridol, in cells overexpressing these transport proteins. Combinations of ponatinib and chemotherapy drugs warrant further testing.
    Record name Ponatinib
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB08901
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Ponatinib
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8184
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Product Name

    Ponatinib

    CAS RN

    943319-70-8
    Record name Ponatinib
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=943319-70-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Ponatinib [USAN:INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943319708
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Ponatinib
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB08901
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Ponatinib
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50241426
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name PONATINIB
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4340891KFS
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name Ponatinib
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8184
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
    Record name Ponatinib
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0240214
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Synthesis routes and methods

    Procedure details

    The title compound was synthesized in a manner similar to that described for Example 14, from 3-ethynylimidazo[1,2-b]pyridazine and 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (Prepared as described in Example 2). The product was obtained as a solid: 533 m/z (M+H).
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Name
    3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Ponatinib
    Reactant of Route 2
    Reactant of Route 2
    Ponatinib
    Reactant of Route 3
    Reactant of Route 3
    Ponatinib
    Reactant of Route 4
    Reactant of Route 4
    Ponatinib
    Reactant of Route 5
    Ponatinib
    Reactant of Route 6
    Ponatinib

    Citations

    For This Compound
    18,000
    Citations
    F Massaro, M Molica, M Breccia - Current cancer drug targets, 2018 - ingentaconnect.com
    … Ponatinib was temporarily suspended in 2013 for the … of patient candidates for ponatinib, especially cardiovascular … In this review, clinical trials data about the use of ponatinib in CML …
    Number of citations: 63 www.ingentaconnect.com
    FH Tan, TL Putoczki, SS Stylli… - OncoTargets and therapy, 2019 - ncbi.nlm.nih.gov
    … This review focuses on the available data of ponatinib and its molecular targets for treatment in various cancers, with a discussion on the broader potential of this agent in other cancer …
    Number of citations: 143 www.ncbi.nlm.nih.gov
    JE Cortes, H Kantarjian, NP Shah… - … England Journal of …, 2012 - Mass Medical Soc
    … Moreover, in these preclinical experiments, ponatinib suppressed the emergence of any … characterization of ponatinib as a pan–BCR-ABL inhibitor and suggest that ponatinib may have …
    Number of citations: 874 www.nejm.org
    GD Miller, BJ Bruno, CS Lim - Biologics: Targets and Therapy, 2014 - Taylor & Francis
    … Finally, the efficacy and safety of ponatinib will be discussed, … of ponatinib in therapy will be described and speculated. The majority of this review will focus on the potential of ponatinib …
    Number of citations: 113 www.tandfonline.com
    JH Lipton, C Chuah, A Guerci-Bresler, G Rosti… - The Lancet …, 2016 - thelancet.com
    Background Ponatinib has shown potent activity against chronic myeloid leukaemia that is resistant to available treatment, although it is associated with arterial occlusion. We …
    Number of citations: 253 www.thelancet.com
    P Jain, H Kantarjian, E Jabbour… - The Lancet …, 2015 - thelancet.com
    … -phase CML and treated them with oral ponatinib once a day. Patients enrolled before July … ponatinib, we started all patients on aspirin 81 mg daily and reduced the dose of ponatinib to …
    Number of citations: 105 www.thelancet.com
    JF Gainor, BA Chabner - The Oncologist, 2015 - academic.oup.com
    … initially observed in the phase I study of ponatinib [4]. However, a … Additional follow-up from these ponatinib trials has since … to abruptly withdraw ponatinib from the market in October …
    Number of citations: 65 academic.oup.com
    JE Cortes, DW Kim, J Pinilla-Ibarz… - Blood, The Journal …, 2018 - ashpublications.org
    … substantial responses to ponatinib in this heavily pretreated … Parallel to the high response rates to ponatinib in patients … data on the efficacy and safety of ponatinib in the PACE trial, ∼…
    Number of citations: 460 ashpublications.org
    JE Cortes, DW Kim, J Pinilla-Ibarz, P Le Coutre… - Blood, 2014 - Elsevier
    … Conclusions: Ponatinib continues to exhibit deep and durable responses in heavily … A dose-ranging trial of ponatinib in refractory CML to evaluate benefit/risk is being planned. …
    Number of citations: 66 www.sciencedirect.com
    A Gover-Proaktor, G Granot, S Shapira… - Leukemia & …, 2017 - Taylor & Francis
    … cells (HUVECs) to ponatinib induces apoptosis as well as … ponatinib had a deleterious effect on endothelial progenitor cell (EPC) function. We further demonstrated that ponatinib…
    Number of citations: 51 www.tandfonline.com

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。